molecular formula C21H24N2O3S2 B2844390 4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide CAS No. 923457-32-3

4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide

Cat. No.: B2844390
CAS No.: 923457-32-3
M. Wt: 416.55
InChI Key: RJTXQLUUEBXTIW-UHFFFAOYSA-N
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Description

The compound 4-(benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide features a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The butanamide side chain is modified with a benzylsulfonyl moiety, which likely enhances its pharmacokinetic properties and target binding affinity. Synthetic routes for related compounds often involve cyclocondensation of β-enaminonitrile precursors (as seen in ) or hydrazine-mediated ring closure ().

Properties

IUPAC Name

4-benzylsulfonyl-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-15-9-10-17-18(13-22)21(27-19(17)12-15)23-20(24)8-5-11-28(25,26)14-16-6-3-2-4-7-16/h2-4,6-7,15H,5,8-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTXQLUUEBXTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydrobenzo[b]thiophene Derivatives

Compound Name Substituents/Modifications Synthesis Method Key Biological Activity/Notes Spectral Confirmation (IR/NMR)
Target Compound :
4-(Benzylsulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide
Benzylsulfonyl butanamide; 3-cyano, 6-methyl tetrahydrobenzo[b]thiophene Likely via β-enaminonitrile cyclization or hydrazine-mediated methods () Data not available; inferred tyrosine kinase inhibition based on analogs () Expected νC≡N (~2200 cm⁻¹), νS=O (~1350 cm⁻¹), and carbonyl (1660–1680 cm⁻¹) ()
N-(3-Cyano-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) acetamide () Phenyl group at position 6; acetylated amine Cyclocondensation of β-enaminonitrile with acetic anhydride/sodium acetate Not reported; structural focus on crystallinity (mp 234–235°C) IR: νC≡N (2200 cm⁻¹), νC=O (1680 cm⁻¹); 1H-NMR confirms methyl and phenyl groups
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide () Chloro substituent on butanamide; lacks benzylsulfonyl Unspecified; likely similar to β-enaminonitrile routes No activity data; used as intermediate in kinase inhibitor synthesis Data not available
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanamide () Pyrimidinyl sulfanyl side chain; 4-methyl-6-oxo substitution S-Alkylation of triazole precursors (similar to ) Potential solute carrier family 12 member 5 (S12A5_HUMAN) interaction MS and NMR confirm pyrimidinyl integration; νC=S (~1250 cm⁻¹) ()
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide () Cyclopenta[b]thiophene core; pyrimidinyl sulfamoyl phenyl group Multi-step synthesis involving triazole formation and alkylation Antiproliferative activity against MCF7 cells via tyrosine kinase inhibition (IC₅₀: <1 µM) IR: νNH (3278–3414 cm⁻¹), νC=S (1247–1255 cm⁻¹); absence of νC=O confirms tautomerism ()

Structural Analysis

  • Core Modifications: The tetrahydrobenzo[b]thiophene core is conserved across analogs, but substituents at positions 3 (cyano) and 6 (methyl/phenyl) vary, influencing steric and electronic properties. The target compound’s 6-methyl group may enhance metabolic stability compared to 6-phenyl derivatives ().
  • Side Chain Diversity : The benzylsulfonyl group in the target compound distinguishes it from chloro () or pyrimidinyl sulfanyl () analogs. Sulfonyl groups typically improve solubility and target binding via polar interactions.

Spectral Characterization

  • IR Spectroscopy : νC≡N (~2200 cm⁻¹) and νC=O (~1680 cm⁻¹) are consistent across analogs (). The absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole derivatives ().
  • NMR: Methyl and cyano groups are confirmed via 1H/13C-NMR; side-chain substituents (e.g., benzylsulfonyl) are identifiable through aromatic proton shifts and sulfur-related splitting patterns.

Q & A

Q. What synthetic routes are effective for synthesizing this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step reactions involving:

  • Step 1: Reacting a tetrahydrobenzo[b]thiophene precursor (e.g., 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine) with a sulfonylating agent (e.g., benzylsulfonyl chloride) in anhydrous dichloromethane (CH₂Cl₂) under nitrogen .
  • Step 2: Purification using reverse-phase HPLC or recrystallization (e.g., methanol) to isolate the final product .
  • Characterization:
    • 1H/13C NMR to confirm proton and carbon environments.
    • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) .
    • HRMS/LC-MS to verify molecular weight and purity (>95%) .

Q. How should researchers design experiments to validate structural integrity and purity?

  • Purity Assessment: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities .
  • Structural Confirmation:
    • 2D NMR (COSY, HSQC) for resolving complex proton-carbon correlations in the tetrahydrobenzo[b]thiophene core .
    • X-ray crystallography (if crystalline) for absolute stereochemical assignment .
  • Elemental Analysis to validate empirical formula (±0.3% tolerance) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of the benzylsulfonyl group during synthetic optimization?

  • Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation energy barriers) and identify transition states .
  • Reaction Mechanism Simulation: Tools like Gaussian or ORCA can predict regioselectivity in nucleophilic substitutions involving the sulfonyl group .
  • Machine Learning: Train models on existing sulfonamide reaction datasets to optimize solvent/catalyst combinations (e.g., triethylamine as a base) .

Q. How can contradictions between in vitro and in vivo bioactivity data be resolved?

  • Addressing Discrepancies:
    • Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., cytochrome P450-mediated degradation) .
    • Solubility Enhancement: Modify the benzylsulfonyl group via PEGylation or co-solvent systems (e.g., DMSO/PBS) to improve bioavailability .
    • Pharmacokinetic Modeling: Develop compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy .

Q. What methodologies establish structure-activity relationships (SAR) for the tetrahydrobenzo[b]thiophene core?

  • Analog Synthesis: Introduce substituents (e.g., halogens, methyl groups) at the 6-position of the tetrahydrobenzo[b]thiophene ring to assess steric/electronic effects .
  • Biological Testing:
    • Enzyme Inhibition Assays: Measure IC₅₀ against target kinases or proteases.
    • Cellular Uptake Studies: Use fluorescent tagging to track subcellular localization .
  • Computational Docking: Map binding interactions using AutoDock Vina with protein crystal structures (e.g., PDB entries) .

Q. How do reaction parameters influence yield in multi-step syntheses?

  • Design of Experiments (DOE): Apply factorial design to optimize:
    • Temperature: 0–25°C for sulfonylation to minimize side reactions .
    • Catalyst Loading: 1–5 mol% of DMAP for acylation steps .
    • Solvent Polarity: Compare yields in CH₂Cl₂ vs. THF for intermediate stability .
  • Response Surface Methodology (RSM): Model interactions between variables to maximize overall yield (>60%) .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Salt Formation: Synthesize sodium or hydrochloride salts of the sulfonamide group .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., methyl or ethyl) at the butanamide moiety .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

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